molecular formula C14H18N6OS B5496658 5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine

5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5496658
M. Wt: 318.40 g/mol
InChI Key: BORPFRLXWSQTII-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a methoxymethyl group, a thioether group, a pyrazolo[1,5-a]pyrimidine group, and an imidazole group . These groups are often found in biologically active compounds and could potentially have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The imidazole and pyrazolo[1,5-a]pyrimidine rings are aromatic and would contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and pyrazolo[1,5-a]pyrimidine rings, as well as the thioether and methoxymethyl groups .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, developing efficient synthesis methods, and studying its reactivity and physical properties .

properties

IUPAC Name

5-(methoxymethyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-19-7-5-16-14(19)22-8-6-15-13-9-11(10-21-2)18-12-3-4-17-20(12)13/h3-5,7,9,15H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORPFRLXWSQTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC2=CC(=NC3=CC=NN32)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine

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